4-Hydroxy-3-nitrobiphenyl
Overview
Description
4-Hydroxy-3-nitrobiphenyl is an organic compound with the molecular formula C12H9NO3. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyl group at the fourth position and a nitro group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and environmental science.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-3-nitrobiphenyl (HNBP) is organic pollutants, as it has been used in the detection and degradation of such substances . It has been shown to exhibit excellent selectivity and sensitivity towards HNBP, with a detection limit of 50 nM in solution .
Mode of Action
It has been used in conjunction with a cadmium (ii)-based metal-organic framework (mof), cd-tcaa, for the detection and degradation of organic pollutants . The MOF operates as a bifunctional material, exhibiting good hole-transporting capabilities, efficient light harvesting, and excellent electron-donating properties .
Biochemical Pathways
In these studies, HNBP was used as a hapten to generate various monoclonal antibodies at different stages of immunization .
Result of Action
The result of HNBP’s action is primarily the detection and degradation of organic pollutants . It has been shown to have excellent catalytic activity, stability, and recyclability when used in conjunction with the Cd-TCAA MOF .
Action Environment
The action of HNBP can be influenced by various environmental factors. For instance, its detection limit can be affected by the solution it is in . Additionally, safety data suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided
Preparation Methods
4-Hydroxy-3-nitrobiphenyl can be synthesized through the nitration of 4-hydroxybiphenyl. The process involves the selective nitration of 4-hydroxybiphenyl using nitric acid in the presence of glacial acetic acid. The mixture of 4-hydroxybiphenyl and glacial acetic acid is heated to the boiling point of glacial acetic acid, and then nitric acid or a mixture of nitric acid and glacial acetic acid is added to the refluxing mixture . This method ensures high yield and selectivity.
Chemical Reactions Analysis
4-Hydroxy-3-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-nitrobiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to enzyme inhibition and protein binding due to its structural properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxy-3-nitrobiphenyl can be compared with other similar compounds such as:
4-Hydroxy-4’-nitrobiphenyl: Similar in structure but with the nitro group on the opposite phenyl ring.
3-Nitrobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Lacks the nitro group, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-4-phenylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNJJBXFOLPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237084 | |
Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885-82-5 | |
Record name | 4-Phenyl-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 885-82-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro[1,1'-biphenyl]-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITRO(1,1'-BIPHENYL)-4-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARF4GZ3MF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxy-3-nitrobiphenyl produced, and what are the mutagenic properties of its related compounds?
A: this compound (4-H-3-NB) can be produced through the photochemical reaction of biphenyl in an aqueous nitrate solution. [] This reaction yields various hydroxynitrobiphenyls, with 4-H-3-NB being one of the major products. Interestingly, other compounds produced in this reaction, specifically some dinitrobiphenyl derivatives, have been identified as mutagens. These mutagenic compounds were found in smaller amounts compared to 4-H-3-NB, and their structures have not been fully elucidated due to their low concentration. [] While the provided research does not directly assess the mutagenicity of 4-H-3-NB itself, the mutagenic potential of its related compounds highlights the need for further investigation into its own safety profile.
Q2: Is there a known synthetic process specifically for producing this compound?
A: Yes, a patent exists describing a process specifically for preparing this compound. [] While the abstract doesn't elaborate on the details of this process, it suggests a dedicated method exists for its synthesis. This information can be valuable for researchers seeking to obtain or synthesize 4-H-3-NB for further study.
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